molecular formula C18H19N5O2S B2977974 Benzo[c][1,2,5]thiadiazol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097926-44-6

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2977974
M. Wt: 369.44
InChI Key: VLWDAABEPBELKZ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a research compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy often involves reactions such as Sonogashira and Stille .


Molecular Structure Analysis

The molecular structure of this compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif is a key component in electron donor–acceptor (D–A) systems .


Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-8-12(2)20-18(19-11)25-14-4-3-7-23(10-14)17(24)13-5-6-15-16(9-13)22-26-21-15/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDAABEPBELKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

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